Panaxydiol
Overview
Description
Panaxydiol is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional Chinese medicine. It belongs to the class of tetracyclic triterpenoids and is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and hepatoprotective effects .
Mechanism of Action
Target of Action
Panaxydiol, a compound derived from ginseng, has been found to primarily target macrophages and the Retinoic-acid-receptor-related orphan receptor (RORγ) . Macrophages play a crucial role in the immune response, while RORγ is a major transcription factor for proinflammatory IL-17A production .
Mode of Action
This compound acts as an inverse agonist of RORγ, selectively inhibiting its transcriptional activity . Despite its inverse agonist activity, this compound induces the C-terminal AF-2 helix of RORγ to adopt a canonical active conformation . This interaction with RORγ leads to the inhibition of IL-17A production, which is known to result in inflammatory responses and autoimmune destruction of insulin-producing cells in the pancreas .
Biochemical Pathways
The action of this compound affects the RORγ/IL-17A axis , which is linked to the IL-17A pathway in pancreatic cells . By inhibiting this pathway, this compound can ameliorate conditions like Type 1 Diabetes (T1D) through improved pancreatic islet cell function . Furthermore, this compound has been found to influence cell growth, gene expression, and immunological responses .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It promotes the proliferation and differentiation of hematopoietic progenitor cells and regulates immune function . In addition, it has been found to be very efficacious for treating mice and rats with conditions like ITP (Immune Thrombocytopenia), aplastic anemia, and myelosuppression caused by chemotherapy or radiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the case of ginseng (from which this compound is derived), environmental factors like light, temperature, and soil conditions can affect the biosynthesis of ginsenosides, a group of secondary metabolites including this compound . .
Biochemical Analysis
Biochemical Properties
Panaxydiol interacts with various enzymes, proteins, and other biomolecules. It has been found to regulate tumor growth and the tumor microenvironment via various biochemical signaling pathways, and induce tumor apoptosis .
Cellular Effects
This compound influences cell function by regulating tumor growth and the tumor microenvironment . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the induction of tumor apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions lead to the regulation of tumor growth and the tumor microenvironment .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Panaxydiol can be synthesized through various methods. One common approach involves the use of microbial transformation technology to modify the structure of panaxadiol, resulting in the formation of this compound derivatives . Another method involves the acidic hydrolysis of total saponin extracts from Panax plants, followed by separation and purification using column chromatography .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of total saponins from Panax ginseng, followed by hydrolysis and purification processes. The raw materials are easily available, and the reaction conditions are mild, making the process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Panaxydiol undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation of this compound can be achieved using Koenigs–Knorr, Helferich, and ortho-ester reaction conditions .
Common Reagents and Conditions:
Oxidation and Reduction:
Major Products: The major products formed from these reactions include various glycosides and derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of novel compounds with potential therapeutic applications.
Medicine: Investigated for its anti-inflammatory, anticancer, and hepatoprotective properties. .
Comparison with Similar Compounds
Panaxydiol is structurally similar to other compounds found in Panax ginseng, such as panaxadiol and panaxatriol. it exhibits unique biological activities that distinguish it from these compounds:
Panaxadiol: Similar in structure but differs in its glycosylation pattern and specific biological activities.
Panaxatriol: Contains an additional hydroxyl group, which affects its biological properties.
Falcarinol and Falcarindiol: Other polyacetylenes with anticancer properties, but this compound has shown more pronounced cytotoxic effects on certain cancer cell lines
Properties
IUPAC Name |
(8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVMWGREWREVQQ-NTCAYCPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(/C=C/C#CC#CC(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63910-76-9 | |
Record name | 1,8-Heptadecadiene-4,6-diyne-3,10-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063910769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.